molecular formula C18H23NO6 B2843234 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 900295-33-2

2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2843234
CAS No.: 900295-33-2
M. Wt: 349.383
InChI Key: SXWQZAGXIMQHNT-UHFFFAOYSA-N
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Description

This compound belongs to the indole-carboxylate family, characterized by a 1H-indole core substituted with methyl groups at positions 1 and 2, a 2-methoxyethyl ester at position 3, and a 5-((1-methoxy-1-oxopropan-2-yl)oxy) moiety. Its molecular formula is inferred as C₁₈H₂₃NO₆, with a molecular weight of approximately 373.38 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

2-methoxyethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-11-16(18(21)24-9-8-22-4)14-10-13(6-7-15(14)19(11)3)25-12(2)17(20)23-5/h6-7,10,12H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWQZAGXIMQHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(C)C(=O)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the esterification of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Substituents

The compound is compared to indole derivatives with modifications at positions 3 (carboxylate esters/amides) and 5 (electron-withdrawing or bulky groups):

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Inferred)
Target Compound C₁₈H₂₃NO₆ 373.38 3-(2-Methoxyethyl) ester; 5-((1-methoxy-1-oxopropan-2-yl)oxy); 1,2-dimethyl Potential anti-inflammatory
Ethyl 5-[(1-Methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate () C₁₇H₂₁NO₅ 319.35 3-Ethyl ester; same 5-substituent Not reported
Methyl 5-Methoxy-1H-indole-3-carboxylate () C₁₁H₁₁NO₃ 205.21 3-Methyl ester; 5-methoxy Unknown
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () C₂₂H₁₅FN₂O₂ 359.12 2-Carboxamide; 5-fluoro Pharmacological activity (e.g., kinase inhibition)

Key Observations :

  • Ester vs. Amide : The target’s 3-ester group increases hydrolytic lability compared to carboxamides (), which are more stable in biological systems .
  • 5-Substituent : The branched 5-((1-methoxy-1-oxopropan-2-yl)oxy) group in the target compound may enhance steric hindrance, reducing enzymatic degradation compared to 5-fluoro or 5-methoxy analogs () .

Biological Activity

The compound 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic derivative of indole, a structure known for its diverse biological activities. Indole derivatives often exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C22H28N2O5\text{C}_{22}\text{H}_{28}\text{N}_2\text{O}_5

This structure includes an indole core with methoxy and carboxylate functional groups that are known to enhance biological activity through various mechanisms.

Indole derivatives typically exert their biological effects through several mechanisms:

  • Interaction with Enzymes : Many indoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
  • Receptor Modulation : They can bind to various receptors (e.g., serotonin receptors), influencing neurotransmission and cellular signaling.
  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, potentially leading to increased antioxidant properties.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. In a study evaluating a series of indole derivatives, it was found that certain modifications significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the low micromolar range (≤0.25 µg/mL) .

CompoundMIC (µg/mL)Target Pathogen
2-Methoxyethyl Indole≤0.25MRSA
Control Compound16MRSA

Anticancer Activity

The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. A notable finding was its selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 3.1 µM, indicating significant antiproliferative activity .

Cell LineIC50 (µM)Activity
MCF-73.1High
HCT1165.3Moderate

Case Studies

  • Study on Indole Derivatives : A comprehensive study analyzed various indole derivatives for their antimicrobial and anticancer activities. The findings indicated that compounds with methoxy substitutions generally exhibited enhanced activity due to their improved solubility and reactivity .
  • Comparative Analysis : In a comparative analysis of structural analogs, compounds similar to this compound showed promising results against Cryptococcus neoformans, highlighting the broader antifungal potential of this class .

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